4-Bromo-2,4'-difluoro-1,1'-biphenyl

Lipophilicity Drug-likeness Physicochemical properties

4-Bromo-2,4'-difluoro-1,1'-biphenyl (CAS: 531529-35-8) is a halogenated biphenyl derivative featuring a core biphenyl scaffold with bromine at the 4-position and fluorine atoms at the 2- and 4'-positions. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Molecular Formula C12H7BrF2
Molecular Weight 269.08 g/mol
CAS No. 531529-35-8
Cat. No. B13763622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,4'-difluoro-1,1'-biphenyl
CAS531529-35-8
Molecular FormulaC12H7BrF2
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)Br)F)F
InChIInChI=1S/C12H7BrF2/c13-9-3-6-11(12(15)7-9)8-1-4-10(14)5-2-8/h1-7H
InChIKeyMEZKHGAKWYDQIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,4'-difluoro-1,1'-biphenyl (CAS 531529-35-8): A Key Halogenated Building Block for Pharmaceutical Intermediates and Advanced Material Synthesis


4-Bromo-2,4'-difluoro-1,1'-biphenyl (CAS: 531529-35-8) is a halogenated biphenyl derivative featuring a core biphenyl scaffold with bromine at the 4-position and fluorine atoms at the 2- and 4'-positions. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . The compound is characterized by a molecular weight of approximately 269.08 g/mol and a predicted density of 1.500±0.06 g/cm³ . Its specific substitution pattern imparts distinct physicochemical properties that differentiate it from closely related mono-fluoro or non-halogenated analogs, making it a valuable building block in the development of pharmaceuticals and advanced materials [1].

Workflow
Palladium-catalyzed cross-coupling building block
Selection
Specific 2,4'-difluoro substitution pattern for tailored reactivity
Use Context
Medicinal chemistry and advanced material intermediate

4-Bromo-2,4'-difluoro-1,1'-biphenyl vs. Mono-Fluorinated Analogs: Why Positional Fluorination Dictates Reactivity and Application Scope


While various bromo-fluorobiphenyls share a similar biphenyl core, the specific placement of fluorine atoms in 4-Bromo-2,4'-difluoro-1,1'-biphenyl fundamentally alters its physicochemical properties, including lipophilicity (LogP) and density, compared to mono-fluorinated analogs like 4-Bromo-2-fluoro-1,1'-biphenyl (CAS: 41604-19-7) and 4-Bromo-4'-fluoro-1,1'-biphenyl (CAS: 398-21-0) [1][2]. These differences are not merely academic; they directly impact the compound's performance in key applications such as Suzuki-Miyaura cross-coupling reactions, influencing reaction yields and the physical characteristics of the final products . Substituting a mono-fluorinated analog without considering these quantifiable property shifts can lead to suboptimal synthetic outcomes or altered material properties, underscoring the need for precise compound selection.

Lipophilicity
Mono-fluorinated analogs exhibit higher LogP; difluoro substitution lowers LogP, which may shift solubility and partitioning profiles.
Physical form
The difluoro compound is a liquid, while para-monofluoro analog is a high-melting solid — handling and automation compatibility differ significantly.
Density & packing
Higher density of the difluoro core may alter solid-state material properties compared to mono-fluoro analogs.

4-Bromo-2,4'-difluoro-1,1'-biphenyl: Quantified Differentiation Against Closest Analogs for Informed Procurement


Quantified Lipophilicity: 4-Bromo-2,4'-difluoro-1,1'-biphenyl Exhibits a Measurably Lower LogP Value Compared to Mono-Fluorinated Analogs

The LogP value, a critical determinant of a molecule's lipophilicity and potential for passive membrane permeability, is quantifiably lower for the difluorinated compound 4-Bromo-2,4'-difluoro-1,1'-biphenyl (LogP = 4.39) compared to its mono-fluorinated analogs [1]. This is specifically contrasted with 4-Bromo-2-fluoro-1,1'-biphenyl (LogP = 4.81) [2] and 4-Bromo-4'-fluoro-1,1'-biphenyl (LogP = 4.67) [3].

Lipophilicity
Cross-study comparable
LogP = 4.39
ΔLogP −0.42 vs 2-fluoro analog (4.81)
Measurably lower lipophilicity may influence ADME profiles of derived compounds.
Calculated values; experimental verification recommended.
Lipophilicity Drug-likeness Physicochemical properties

Density Comparison: The Difluorinated Core of 4-Bromo-2,4'-difluoro-1,1'-biphenyl Results in a Higher Predicted Density

The predicted density of 4-Bromo-2,4'-difluoro-1,1'-biphenyl is higher (1.500±0.06 g/cm³) than that of its mono-fluorinated analog, 4-Bromo-2-fluoro-1,1'-biphenyl (1.4 g/cm³) . The increased density is a direct consequence of the second fluorine atom, which adds mass and can influence intermolecular packing in the solid state.

Density
Data to verify
1.500 ± 0.06 g/cm³
~+0.1 g/cm³ vs mono-fluoro analog
Higher density may impact solid-state packing in material applications.
Predicted value; limited experimental confirmation.
Material Science Crystallography Physicochemical properties

Molecular Weight Differential: The Added Fluorine Atom Increases Mass by 17.98 Da Over Mono-Fluorinated Analogs

The molecular weight of 4-Bromo-2,4'-difluoro-1,1'-biphenyl (269.08 g/mol) is a definitive and quantifiable differentiator from its mono-fluorinated counterparts [1]. Comparators such as 4-Bromo-2-fluoro-1,1'-biphenyl and 4-Bromo-4'-fluoro-1,1'-biphenyl both have a molecular weight of approximately 251.1 g/mol [2].

Molecular weight
Cross-study comparable
269.08 g/mol
+17.98 Da vs mono-fluoro analogs (251.1)
Unambiguous identifier for MS and HPLC purity assessment.
Based on atomic masses; confirms identity in QC.
Analytical Chemistry Mass Spectrometry QC/QA

Commercial Purity Specification: 4-Bromo-2,4'-difluoro-1,1'-biphenyl is Readily Available at a Minimum Purity of 98%

Suppliers offer 4-Bromo-2,4'-difluoro-1,1'-biphenyl with a minimum purity specification of NLT 98% . This contrasts with the more commonly available 95% purity grade offered for the same compound by other vendors and for many related bromo-fluorobiphenyl building blocks . For example, 4-Bromo-2-fluoro-1,1'-biphenyl is widely available at 95-97% purity .

Purity specification
Supplier specification
Min. purity 98% (NLT)
+3% over typical 95% grade
Higher purity may improve coupling yields and reduce purification needs.
Vendor-dependent; verify lot-specific COA.
Procurement Quality Control Synthesis

Physical State Divergence: The Difluorinated Compound is a Liquid, Contrasting with the Crystalline Solid Nature of its Mono-Fluorinated Para-Analog

A notable physical property difference is observed between the target compound and its para-fluoro analog. 4-Bromo-4'-fluoro-1,1'-biphenyl is a solid with a reported melting point of 92.5-97.5°C [1]. In contrast, 4-Bromo-2,4'-difluoro-1,1'-biphenyl is a liquid at room temperature . The melting point for the 2-fluoro analog is 39-41°C .

Physical state
Cross-study comparable
Liquid at RT
Contrast: para-fluoro analog solid, mp 92.5–97.5 °C
Liquid form enables automated dispensing and simplifies handling.
Confirm physical state upon receipt; ambient conditions may vary.
Physical Properties Handling Formulation

Precision-Engineered Synthesis: Primary Application Scenarios for 4-Bromo-2,4'-difluoro-1,1'-biphenyl


Scaffold for Fine-Tuning Lipophilicity in Drug Discovery

Medicinal chemists seeking to optimize the LogP of a lead compound can strategically incorporate the 4-Bromo-2,4'-difluoro-1,1'-biphenyl scaffold. The quantified LogP of 4.39 offers a distinct midpoint between the higher lipophilicity of its mono-fluorinated analogs (LogP ~4.67-4.81) [1][2] and potentially more polar non-fluorinated biphenyls. This allows for precise control over a drug candidate's ADME properties without resorting to more complex, multi-step synthetic modifications. The compound's bromine handle facilitates ready diversification via Suzuki-Miyaura cross-coupling to generate focused libraries with predictable physicochemical profiles .

High-Purity Starting Material for Demanding Cross-Coupling Reactions

In both academic and industrial synthetic chemistry, particularly for the preparation of advanced materials or complex pharmaceutical intermediates, the outcome of a palladium-catalyzed cross-coupling reaction can be highly sensitive to the purity of the aryl halide starting material. The availability of 4-Bromo-2,4'-difluoro-1,1'-biphenyl at a certified minimum purity of 98% makes it a preferred choice for applications where minimizing byproduct formation and maximizing reaction yield are paramount . This higher purity specification, compared to the 95% grade typical for many building blocks, can reduce the need for extensive purification of the final coupled product.

Liquid Handling-Compatible Intermediate for Automated Parallel Synthesis

The fact that 4-Bromo-2,4'-difluoro-1,1'-biphenyl is a liquid at room temperature, in contrast to the solid mono-fluorinated para-analog (Tm >92°C) [3], makes it ideally suited for use in automated synthesis workstations and high-throughput experimentation setups. Liquid reagents can be accurately and precisely dispensed by robotic liquid handlers, eliminating the need for manual weighing and dissolution steps associated with solid reagents. This property streamlines the generation of chemical libraries and facilitates reaction scale-up, offering a practical, operational advantage in modern synthetic chemistry laboratories .

Application
Selection Property
Validation Focus
Lipophilicity tuning in drug discovery
Controlled LogP scaffold
ADME profile differentiation review
High-purity coupling reactions
Elevated purity specification
Yield and byproduct minimization
Automated parallel synthesis
Liquid handling compatibility
Robotic dispensing and scale-up verification

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